molecular formula C23H21N5O B2686088 (3-(1H-pyrazol-1-yl)phenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034297-81-7

(3-(1H-pyrazol-1-yl)phenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Katalognummer: B2686088
CAS-Nummer: 2034297-81-7
Molekulargewicht: 383.455
InChI-Schlüssel: QYLLYEZISFVVFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(1H-pyrazol-1-yl)phenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C23H21N5O and its molecular weight is 383.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H19N5O\text{C}_{19}\text{H}_{19}\text{N}_5\text{O}

This structure features a pyrazole moiety linked to an isoquinoline derivative, which is significant for its biological interactions. The presence of both the pyrazole and isoquinoline rings suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in inflammatory pathways. For instance, docking studies have shown that this compound could bind effectively to prostaglandin reductase (PTGR2) , suggesting a potential role in modulating inflammatory responses .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives. In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, a study reported that compounds similar to this one showed significant activity against breast cancer cell lines by disrupting cell cycle progression and inducing apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In animal models, it has been shown to reduce markers of inflammation such as cytokines and prostaglandins. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or other autoimmune diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of related pyrazole compounds on human cancer cell lines. The results indicated that these compounds significantly inhibited cell viability at low micromolar concentrations. The study employed assays such as MTT and flow cytometry to assess cell death mechanisms .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast cancer)12Apoptosis induction
HeLa (Cervical cancer)15Cell cycle arrest
A549 (Lung cancer)10Necrosis

Study 2: Anti-inflammatory Activity

In a separate investigation, the compound was tested in a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6 compared to controls .

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound Treatment100120

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds containing pyrazole and isoquinoline structures exhibit a range of biological activities:

  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in leukemia cell lines. Its mechanism may involve targeting specific proteins involved in cell cycle regulation or apoptosis pathways.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties, potentially useful in neurodegenerative diseases.

Anticancer Research

In a study published in December 2023, a derivative of this compound was evaluated for its antiproliferative effects on MV4:11 leukemia cells. The compound exhibited a GI50 value of 38 nM, indicating significant potency against cancer cells with a selectivity index favoring malignant over normal cells .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of related pyrazole derivatives. The study highlighted that modifications to the pyrazole ring could enhance activity against resistant bacterial strains .

Neuroprotection

Research exploring the neuroprotective effects of similar compounds revealed that they could inhibit oxidative stress-induced apoptosis in neuronal cells, suggesting therapeutic potential for conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-26-14-19(13-25-26)22-16-27(15-18-6-2-3-9-21(18)22)23(29)17-7-4-8-20(12-17)28-11-5-10-24-28/h2-14,22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLLYEZISFVVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.